Cas no 37779-49-0 (Methyl 3-oxo-4-phenylbutanoate)

Methyl 3-oxo-4-phenylbutanoate is a versatile organic compound characterized by its aromatic ketone structure. It offers high purity and stability, making it ideal for applications in the synthesis of pharmaceuticals, fragrances, and flavorings. Its specific functional group provides a platform for further chemical modifications, enhancing its utility in diverse chemical transformations.
Methyl 3-oxo-4-phenylbutanoate structure
37779-49-0 structure
商品名:Methyl 3-oxo-4-phenylbutanoate
CAS番号:37779-49-0
MF:C11H12O3
メガワット:192.2112
MDL:MFCD03424746
CID:303870
PubChem ID:253660081

Methyl 3-oxo-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-oxo-4-phenylbutanoate
    • Methyl 3-Oxo-4-phenylbutyrate
    • Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers)
    • 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER
    • Benzenebutanoicacid, b-oxo-, methyl ester
    • 3-Oxo-4-phenylbutyric Acid Methyl Ester
    • 4-Phenylacetoacetic Acid Methyl Ester
    • Methyl 4-Phenylacetoacetate
    • Methyl 4-Phenylacetoacetate (mixture of isomers)
    • 3-Oxo-4-phenylbutyric Acid Methyl Ester (mixture of isomers)
    • 4-Phenylacetoacetic Acid Methyl Ester (mixture of isomers)
    • Methyl 4-Phenyl-3-oxobutanoate
    • Methyl 4-phenyl-3-oxobutyrate
    • Q63392714
    • UPCMLD00WJAB48
    • methyl gamma-phenylacetoacetate
    • Methyl3-Oxo-4-phenylbutanoate
    • DTMSEOVTDVSPDO-UHFFFAOYSA-N
    • 4836AB
    • 4-Ph
    • MDL: MFCD03424746
    • インチ: 1S/C11H12O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
    • InChIKey: DTMSEOVTDVSPDO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])C(=O)OC([H])([H])[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 192.07900
  • どういたいしつりょう: 192.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4

じっけんとくせい

  • 密度みつど: 1.115
  • ふってん: 136°C/0.6mmHg(lit.)
  • フラッシュポイント: 116 ºC
  • 屈折率: 1.5150 to 1.5190
  • PSA: 43.37000
  • LogP: 1.36130

Methyl 3-oxo-4-phenylbutanoate セキュリティ情報

Methyl 3-oxo-4-phenylbutanoate 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Methyl 3-oxo-4-phenylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D518909-5g
Methyl 3-oxo-4-phenylbutanoate
37779-49-0 97%
5g
$720 2024-05-24
eNovation Chemicals LLC
D518909-25g
Methyl 3-oxo-4-phenylbutanoate
37779-49-0 97%
25g
$1625 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-283832-1g
3-Oxo-4-phenyl-butyric acid methyl ester,
37779-49-0
1g
¥5603.00 2023-09-05
eNovation Chemicals LLC
D688472-5g
Methyl 3-Oxo-4-phenylbutanoate
37779-49-0 >95%
5g
$100 2024-07-20
eNovation Chemicals LLC
D688472-10g
Methyl 3-Oxo-4-phenylbutanoate
37779-49-0 >95%
10g
$175 2024-07-20
Chemenu
CM252584-10g
Methyl 3-oxo-4-phenylbutanoate
37779-49-0 95%
10g
$224 2022-06-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BW142-200mg
Methyl 3-oxo-4-phenylbutanoate
37779-49-0 95+%
200mg
¥66.0 2022-06-10
Chemenu
CM252584-10g
Methyl 3-oxo-4-phenylbutanoate
37779-49-0 95%
10g
$224 2021-06-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M835051-1g
Methyl 3-Oxo-4-phenylbutyrate
37779-49-0 >96%,mixture of isomers
1g
197.10 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M2396-5G
Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers)
37779-49-0 >96.0%(GC)
5g
¥990.00 2024-04-16

Methyl 3-oxo-4-phenylbutanoateに関する追加情報

Methyl 3-oxo-4-phenylbutanoate (CAS No. 37779-49-0): A Comprehensive Overview

Methyl 3-oxo-4-phenylbutanoate (CAS No. 37779-49-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as methyl phenylacetoacetate, is characterized by its unique structural features, which include a phenyl group and a ketone functionality. These properties make it an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

The chemical structure of Methyl 3-oxo-4-phenylbutanoate can be represented as CH3OC(=O)CH2C(=O)C6H5. The presence of the phenyl group and the ketone moiety imparts specific reactivity and stability to the molecule, making it a valuable building block in synthetic chemistry. Recent studies have highlighted its potential applications in the development of new drugs and therapeutic agents.

In the context of medicinal chemistry, Methyl 3-oxo-4-phenylbutanoate has been explored for its role in the synthesis of β-lactam antibiotics. β-lactam antibiotics are a class of drugs that are widely used to treat bacterial infections due to their ability to inhibit bacterial cell wall synthesis. The ketone functionality in Methyl 3-oxo-4-phenylbutanoate can be readily converted into other functional groups, such as amides or esters, which are crucial for the formation of β-lactam rings. This versatility has led to its use in the development of novel β-lactam derivatives with improved pharmacological properties.

Beyond its applications in antibiotic synthesis, Methyl 3-oxo-4-phenylbutanoate has also shown promise in the field of cancer research. Studies have demonstrated that certain derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of Methyl 3-oxo-4-phenylbutanoate-based compounds were effective in inhibiting the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.

The synthetic accessibility of Methyl 3-oxo-4-phenylbutanoate is another factor that contributes to its widespread use in research and development. It can be synthesized through various methods, including the Claisen condensation reaction between phenylacetic acid and dimethyl malonate, followed by decarboxylation. The ease with which this compound can be prepared makes it an attractive choice for chemists working on complex molecular architectures.

In addition to its synthetic utility, Methyl 3-oxo-4-phenylbutanoate has been investigated for its potential as a chiral building block. Chirality is a critical aspect in drug design, as many biologically active molecules are chiral and exhibit different pharmacological properties depending on their enantiomeric form. Researchers have developed efficient methods to synthesize enantiomerically pure forms of Methyl 3-oxo-4-phenylbutanoate, which can be used to prepare chiral intermediates for drug discovery.

The physical and chemical properties of Methyl 3-oxo-4-phenylbutanoate have been well-characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound, which is essential for ensuring its quality and suitability for specific applications.

In terms of safety and handling, it is important to note that while Methyl 3-oxo-4-phenylbutanoate is not classified as a hazardous material, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a cool, dry place away from incompatible materials.

The environmental impact of Methyl 3-oxo-4-phenylbutanoate is another area of consideration. While there is limited data available on its environmental fate and effects, it is generally considered to have low toxicity and minimal environmental impact when used responsibly. However, it is always advisable to follow best practices for waste disposal and environmental stewardship.

In conclusion, Methyl 3-oxo-4-phenylbutanoate (CAS No. 37779-49-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on new drug development, synthetic chemistry, and materials science. As ongoing research continues to uncover new uses for this compound, it is likely that its importance will only continue to grow in the coming years.

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